ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate
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Description
Mechanism of Action
Target of Action
It is known that pyrazoline derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . For instance, some pyrazoline derivatives have been found to inhibit tyrosine kinase , an enzyme involved in the regulation of cell functions such as growth and differentiation.
Mode of Action
Pyrazoline derivatives have been found to exhibit a wide range of pharmacological activities due to their interaction with various biological targets . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
It is known that pyrazoline derivatives can affect a variety of biochemical pathways due to their interaction with different biological targets . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
It is known that pyrazoline derivatives can have a wide range of effects at the molecular and cellular level due to their interaction with various biological targets . These effects could potentially result in therapeutic benefits.
properties
IUPAC Name |
ethyl 1-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-2-24-16(23)12-6-10-20(11-7-12)15(22)13-4-5-14(19-18-13)21-9-3-8-17-21/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADSMQILDHCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate |
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